REACTION_CXSMILES
|
[OH:1][NH:2][C:3](=[NH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:11]([C:14]1[O:18][C:17]([C:19](Cl)=O)=[CH:16][CH:15]=1)([O-:13])=[O:12]>N1C=CC=CC=1>[N+:11]([C:14]1[O:18][C:17]([C:19]2[O:1][N:2]=[C:3]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[N:10]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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ONC(C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C(=O)Cl
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
yellow solid
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the product precipitated out of solution
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NC(=NO1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |